4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile
Description
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is an organic compound with the molecular formula C12H10N4. It is characterized by the presence of a pyrazine ring attached to a benzene ring through an aminomethyl linkage, with a nitrile group on the benzene ring.
Properties
IUPAC Name |
4-[(pyrazin-2-ylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-10-1-3-11(4-2-10)8-16-12-9-14-5-6-15-12/h1-6,9H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDIEHJPLKORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile typically involves the reaction of 2-aminomethylpyrazine with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Pyrazinylamino)methyl]benzoic acid
- 4-[(2-Pyrazinylamino)methyl]benzamide
- 4-[(2-Pyrazinylamino)methyl]benzaldehyde
Uniqueness
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is unique due to its specific structural features, such as the presence of both a pyrazine ring and a nitrile group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research and industrial applications .
Biological Activity
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile, also known as a pyrazinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzenecarbonitrile structure substituted with a pyrazinylamino group, which may influence its interaction with biological targets.
Chemical Structure
The molecular formula of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is CHN, and its molecular weight is approximately 210.22 g/mol. The structural characteristics include:
- Benzene ring : Provides stability and hydrophobic interactions.
- Pyrazinyl group : May enhance biological activity through specific receptor interactions.
- Amino and nitrile functionalities : Potentially involved in hydrogen bonding and electronic interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazine derivatives can inhibit the growth of various bacterial strains, making them candidates for further investigation as antimicrobial agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For example, derivatives have shown efficacy against breast cancer cell lines by disrupting cellular proliferation and promoting programmed cell death.
The proposed mechanisms of action for 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile include:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to DNA damage in rapidly dividing cells.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess the antibacterial activity.
- Findings : The compound showed promising inhibition zones, suggesting its potential use in treating bacterial infections.
Research Findings Summary
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
